molecular formula C7H3Br2FN2 B1459937 2,4-Dibromo-5-fluoro-1H-benzimidazole CAS No. 1388026-23-0

2,4-Dibromo-5-fluoro-1H-benzimidazole

Cat. No.: B1459937
CAS No.: 1388026-23-0
M. Wt: 293.92 g/mol
InChI Key: ZDPRETCKQIQKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-5-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dibromoaniline with 5-fluoro-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and halides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while oxidation reactions can produce benzimidazole-2,4-diones.

Scientific Research Applications

2,4-Dibromo-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs and treatments.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.

Comparison with Similar Compounds

2,4-Dibromo-5-fluoro-1H-benzimidazole can be compared with other similar compounds, such as:

    2,4-Dichloro-5-fluoro-1H-benzimidazole: Similar in structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity.

    2,4-Dibromo-1H-benzimidazole: Lacks the fluorine atom, which may affect its chemical properties and applications.

    5-Fluoro-1H-benzimidazole:

Properties

IUPAC Name

2,4-dibromo-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRETCKQIQKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 2
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 3
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-5-fluoro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-5-fluoro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.